N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The thiazole ring (1,3-thiazol-2-yl) contributes to its heterocyclic nature.
- The tetrahydropyridazine ring (3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl) adds further complexity.
Preparation Methods
Synthetic Routes::
Thiazole Synthesis: The thiazole moiety can be synthesized via cyclization of 4-tert-butylthiosemicarbazide with α-haloketones or α-haloesters.
Tetrahydropyridazine Formation: The tetrahydropyridazine ring can be constructed through a multistep process involving cyclization and oxidation.
Chemical Industry: Compound X is produced on a larger scale using efficient synthetic routes. These methods ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring yields the corresponding amine.
Substitution: Halogenation or alkylation reactions occur at different positions.
Common reagents include:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents (e.g., alkyl halides).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: It exhibits potential as an antimicrobial agent due to its heterocyclic structure.
Chemical Biology: Researchers explore its interactions with enzymes and receptors.
Industry: It may serve as a precursor for other compounds.
Mechanism of Action
Targets: Compound X likely interacts with specific enzymes or receptors.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Compound X’s intricate structure sets it apart.
Similar Compounds: Related compounds include thiazoles, pyridazines, and their derivatives.
Properties
Molecular Formula |
C16H20N4O2S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4O2S2/c1-16(2,3)12-9-24-15(17-12)18-13(21)7-20-14(22)6-10-8-23-5-4-11(10)19-20/h6,9H,4-5,7-8H2,1-3H3,(H,17,18,21) |
InChI Key |
RVOQODDTAXRBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2 |
Origin of Product |
United States |
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